

melting point of 5-Bromo-2-trifluoromethylpyridine solid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-trifluoromethylpyridine

Cat. No.: B1273635

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An In-depth Technical Guide on the Melting Point of **5-Bromo-2-trifluoromethylpyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of the solid compound **5-Bromo-2-trifluoromethylpyridine**, a key intermediate in pharmaceutical and agrochemical research. This document outlines its physicochemical properties, provides detailed experimental protocols for melting point determination, and illustrates its application in a common synthetic pathway.

Physicochemical Properties

5-Bromo-2-trifluoromethylpyridine is a solid at room temperature. Its key physical properties are summarized below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₆ H ₃ BrF ₃ N	Thermo Scientific[1]
Molecular Weight	225.99 g/mol	Sigma-Aldrich
Appearance	White to off-white powder or crystalline powder	Thermo Scientific[1]
Melting Point	39-44 °C	Thermo Scientific[1]
41-45 °C	Sigma-Aldrich	
CAS Number	436799-32-5	Thermo Scientific[1]

Experimental Protocols for Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. This physical constant is a critical indicator of purity. A broadened melting range or a depression in the melting point typically signifies the presence of impurities. Below are two standard protocols for the accurate determination of the melting point of **5-Bromo-2-trifluoromethylpyridine**.

Method 1: Capillary Melting Point Determination

This is a widely used, classical method for determining the melting point of a solid organic compound.

Materials:

- **5-Bromo-2-trifluoromethylpyridine** sample (finely powdered)
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle (if sample consists of large crystals)

Procedure:

- **Sample Preparation:** Ensure the **5-Bromo-2-trifluoromethylpyridine** sample is completely dry. If the sample is not a fine powder, gently grind it using a mortar and pestle.
- **Loading the Capillary Tube:** Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the open end.
- **Packing the Sample:** Invert the tube and tap its sealed end gently on a hard surface to cause the solid to fall to the bottom. For efficient packing, the capillary tube can be dropped, sealed-end down, through a long, narrow tube (e.g., a glass tube) several times. The packed sample height should be between 2-3 mm for an accurate reading.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Approximate Melting Point Determination:** If the expected melting point is unknown, perform a rapid heating run (10-20 °C/minute ramp rate) to determine an approximate melting range.
- **Precise Melting Point Determination:**
 - Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.
 - Place a new capillary with the sample into the apparatus.
 - Set the heating rate to a slow ramp, typically 1-2 °C per minute, starting from a temperature about 15 °C below the expected melting point.
- **Observation and Recording:**
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the entire sample has melted into a clear liquid.
 - The melting point is reported as the range $T_1 - T_2$.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a highly accurate determination of the melting point and the enthalpy of fusion.^{[2][3][4]}

Materials:

- **5-Bromo-2-trifluoromethylpyridine** sample
- DSC instrument
- Aluminum or other appropriate sample pans and lids
- Crimper for sealing pans

Procedure:

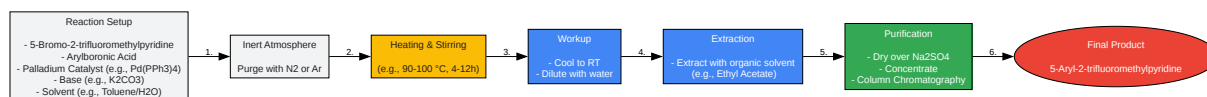
- Sample Preparation: Accurately weigh 1-5 mg of the **5-Bromo-2-trifluoromethylpyridine** sample into a DSC pan.
- Encapsulation: Place a lid on the pan and seal it using a crimper. Ensure the pan is hermetically sealed to prevent any loss of sample due to sublimation.
- Instrument Setup:
 - Place the sealed sample pan in the sample cell of the DSC instrument.
 - Place an empty, sealed reference pan in the reference cell.
 - Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
- Thermal Program:
 - Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
 - Ramp the temperature at a controlled rate, typically 5-10 °C/minute, to a temperature well above the melting point (e.g., 70 °C).

- Data Analysis:
 - A plot of heat flow versus temperature (a thermogram) will be generated. The melting of the sample will appear as an endothermic peak.
 - The melting point (T_m) is typically determined as the extrapolated onset temperature of the melting endotherm.[2] The peak temperature of the endotherm represents the complete melting of the material.
 - The area under the peak corresponds to the enthalpy of fusion (ΔH_{fus}), which can be calculated using the instrument's software.

Application in Synthesis: Suzuki Cross-Coupling

5-Bromo-2-trifluoromethylpyridine is a versatile building block in organic synthesis, frequently utilized in cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example.[5][6][7][8][9] The bromine atom on the pyridine ring serves as an effective leaving group for such palladium-catalyzed transformations.

Below is a diagram illustrating the general workflow for a Suzuki cross-coupling reaction using **5-Bromo-2-trifluoromethylpyridine**.



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Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

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- To cite this document: BenchChem. [melting point of 5-Bromo-2-trifluoromethylpyridine solid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273635#melting-point-of-5-bromo-2-trifluoromethylpyridine-solid]

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